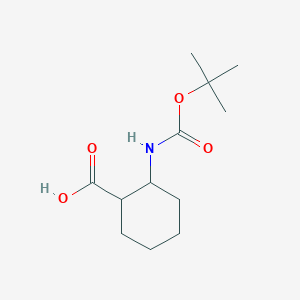

Boc-2-amino-1-cyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402933 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220760-49-6 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Boc-2-amino-1-cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Boc-2-amino-1-cyclohexanecarboxylic acid, a key building block in peptide synthesis and drug discovery. The strategic placement of the Boc protecting group on the amino functionality of the 2-aminocyclohexanecarboxylic acid core makes it a valuable intermediate for the synthesis of complex peptides and peptidomimetics. This document details the properties of its various isomers, outlines experimental protocols for their characterization, and provides workflows for their synthesis and purification.

Core Physicochemical Data

The physicochemical properties of this compound are highly dependent on its stereochemistry. The cis and trans isomers, as well as their respective enantiomers, exhibit distinct characteristics. The following tables summarize the available quantitative data for various isomers.

Table 1: General Physicochemical Properties of this compound Isomers

| Property | Value | Isomer(s) | Reference(s) |

| Molecular Formula | C₁₂H₂₁NO₄ | All | [1][2] |

| Molecular Weight | 243.30 g/mol | All | [1][2] |

| Appearance | White to off-white crystalline powder or solid | All | [2][3] |

Table 2: Thermal and Optical Properties of this compound Isomers

| Property | Value | Isomer(s) | Reference(s) |

| Melting Point | 116 - 120 °C | Boc-cis-1,2-aminocyclohex-4-ene carboxylic acid | [3] |

| Optical Rotation | [a]D = +20 ± 2º (c=0.5 in MeOH) | (1S,2R)-Boc-2-aminocyclohexane carboxylic acid | [2] |

Table 3: Solubility and Partitioning Properties of this compound Isomers

| Property | Value | Isomer(s) | Reference(s) |

| Solubility | Soluble in water, DMSO, methanol, and tetrahydrofuran (THF) | General, specific isomer not always detailed | [1][4] |

| LogP (Computed) | 2.1545 | trans-4-(Boc-Amino)cyclohexanecarboxylic acid | [5] |

| Topological Polar Surface Area (TPSA) | 75.63 Ų | trans-4-(Boc-Amino)cyclohexanecarboxylic acid | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following are standard protocols that can be adapted for the characterization of this compound isomers.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used to determine the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Methodology:

-

A small, dry sample of the this compound isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

For accurate results, the determination is repeated two more times, and the average value is reported.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

An excess amount of the this compound isomer is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.

Determination of pKa

Principle: The pKa value is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is a key parameter.

Methodology (Potentiometric Titration):

-

A known weight of the this compound isomer is dissolved in a specific volume of deionized water or a suitable co-solvent.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of LogP

Principle: The partition coefficient (LogP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (e.g., octanol) to its concentration in a polar solvent (e.g., water) at equilibrium.

Methodology (Shake-Flask Method):

-

A solution of the this compound isomer is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two layers.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, such as HPLC-UV.

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Purification Workflows

The synthesis and purification of specific isomers of this compound are critical for their application in research and development. Below are representative workflows for the synthesis of a cis/trans mixture and the subsequent separation of the trans isomer.

Figure 1: General workflow for the synthesis of a cis/trans mixture of Boc-4-aminocyclohexane-1-carboxylic acid.

Figure 2: Workflow for the purification of the trans isomer via selective reaction of the cis isomer.[6]

References

- 1. Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. bif.wisc.edu [bif.wisc.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Characterization of Boc-2-amino-1-cyclohexanecarboxylic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis and characterization of the cis and trans stereoisomers of N-Boc-2-amino-1-cyclohexanecarboxylic acid. These conformationally constrained β-amino acids are valuable building blocks in peptidomimetics, medicinal chemistry, and the development of novel therapeutics. This document outlines detailed experimental protocols, presents comparative analytical data, and illustrates the synthetic workflow.

Introduction

Cyclic β-amino acids are of significant interest in drug discovery due to their ability to impart predictable and stable secondary structures, such as helices and turns, into peptides and other small molecules.[1] The cyclohexane ring, in particular, offers a rigid scaffold that can influence the biological activity and pharmacokinetic properties of a molecule. The tert-butoxycarbonyl (Boc) protecting group is widely employed in peptide synthesis for its stability under various reaction conditions and its facile removal under mild acidic conditions.[2][3] The stereoselective synthesis and thorough characterization of the individual cis and trans isomers of Boc-2-amino-1-cyclohexanecarboxylic acid are crucial for their effective application in the synthesis of stereochemically pure target compounds.[4]

Synthesis of Stereoisomers

The synthesis of this compound stereoisomers begins with the preparation of the respective cis and trans 2-aminocyclohexanecarboxylic acid precursors, followed by the protection of the amino group with a Boc moiety.

Synthesis of trans-2-Aminocyclohexanecarboxylic Acid

A common route to the trans isomer involves the reduction of anthranilic acid.[5] While several methods exist, a representative synthetic approach is the alkali metal in ammonia reduction of pyrrolobenzodiazepine-5,11-diones, which can yield the trans product in enantiomerically pure form.[6]

Synthesis of cis-2-Aminocyclohexanecarboxylic Acid

The synthesis of the cis isomer can be more challenging. One established method involves the enantioselective hydrolysis of symmetrical diesters using enzymes like pig liver esterase.[6] Another approach utilizes a Diels-Alder reaction to establish the cis stereochemistry.[7]

Boc Protection of Amino Acid Stereoisomers

The protection of the amino group of both the cis and trans 2-aminocyclohexanecarboxylic acid is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[8][9] This reaction is generally high-yielding and proceeds under mild conditions, preserving the stereochemistry of the starting material.[3]

Experimental Protocols

General Protocol for Boc Protection

-

Dissolution: Dissolve 2-aminocyclohexanecarboxylic acid (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine (1.5-2.0 equivalents), to the solution and stir until the amino acid is fully dissolved.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) portion-wise or as a solution in the organic solvent used.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted Boc₂O and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of 1N HCl or citric acid.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amino acid.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization of Stereoisomers

The distinction between the cis and trans stereoisomers of this compound is achieved through a combination of physical and spectroscopic methods.

Physical Properties

The melting points of the cis and trans isomers are typically different, providing a preliminary method for their identification.

| Property | Boc-cis-2-amino-1-cyclohexanecarboxylic acid | Boc-trans-2-amino-1-cyclohexanecarboxylic acid |

| Molecular Formula | C₁₂H₂₁NO₄ | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 | 243.30 |

| Appearance | White crystalline powder[10] | White crystalline powder[11] |

| Melting Point (°C) | 120-132[10] | 124-130[11] |

| CAS Number | 63216-49-9[12] | 209128-50-7[11] |

Table 1: Physical Properties of this compound Stereoisomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons. In the trans isomer, one of the protons at C1 or C2 is typically axial, leading to larger coupling constants with neighboring axial protons compared to the equatorial protons in the cis isomer.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of the synthesized compounds. Chiral HPLC, employing a chiral stationary phase, is used to separate the enantiomers of the cis and trans isomers and to determine their enantiomeric excess (ee).[13]

| Analysis | Method | Typical Observations |

| Purity Assessment | Reversed-Phase HPLC | A single major peak indicates high chemical purity.[10][11] |

| Enantiomeric Separation | Chiral HPLC | Baseline separation of enantiomers allows for the determination of enantiomeric excess.[13] |

Table 2: Chromatographic Analysis of this compound Stereoisomers.

Experimental Workflow and Signaling Pathways

The overall workflow for the synthesis and characterization of the target stereoisomers can be visualized as follows:

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of cis and trans this compound. The detailed protocols and comparative data serve as a valuable resource for researchers in organic synthesis and drug development. The ability to produce and thoroughly characterize these stereochemically defined building blocks is fundamental to advancing the design and synthesis of novel, conformationally constrained molecules with potential therapeutic applications.

References

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TRANS-2-AMINO-1-CYCLOHEXANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. usbio.net [usbio.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of Boc-2-amino-1-cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-2-amino-1-cyclohexanecarboxylic acid, a key building block in peptide synthesis and drug development. Due to the existence of cis and trans stereoisomers, which exhibit distinct spectroscopic properties, this guide will address both where data is available. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for all stereoisomers of this compound are limited, this section compiles available information and provides expected characteristic data based on related compounds. The data is presented for the cis and trans isomers. It is important to note that the specific enantiomer ((1S,2S), (1R,2R), etc.) will not significantly alter the primary NMR, IR, and MS data presented here, although specialized techniques like chiral chromatography or polarimetry would be required for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The chemical shifts are influenced by the stereochemical relationship between the amino and carboxylic acid groups.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Assignment | Expected Chemical Shift (δ) ppm (cis isomer) | Expected Chemical Shift (δ) ppm (trans isomer) | Multiplicity | Notes |

| Boc (t-butyl) | ~1.40 | ~1.40 | Singlet (s) | 9 equivalent protons of the tert-butyl group. |

| Cyclohexane CH₂ | 1.20 - 2.20 | 1.10 - 2.10 | Multiplet (m) | Complex overlapping signals from the cyclohexane ring protons. |

| CH-N (α-proton to Nitrogen) | ~3.8 - 4.2 | ~3.5 - 3.9 | Multiplet (m) | The chemical shift and coupling constants are highly dependent on the cis/trans stereochemistry. |

| CH-C=O (α-proton to Carbonyl) | ~2.3 - 2.6 | ~2.1 - 2.4 | Multiplet (m) | The chemical shift is influenced by the adjacent carboxylic acid group. |

| NH | ~5.0 - 7.0 | ~4.5 - 6.5 | Broad Singlet (br s) or Doublet (d) | Chemical shift can be variable and concentration-dependent. May show coupling to the adjacent CH-N proton. |

| COOH | ~12.0 | ~12.0 | Broad Singlet (br s) | Acidic proton, may be broad and exchangeable with D₂O. |

Note: Expected values are based on typical ranges for similar Boc-protected amino acids and may vary depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Assignment | Expected Chemical Shift (δ) ppm (cis isomer) | Expected Chemical Shift (δ) ppm (trans isomer) | Notes |

| Boc Group | |||

| C(CH₃)₃ | ~28.5 | ~28.5 | |

| C(CH₃)₃ | ~80.0 | ~80.0 | |

| C=O (carbamate) | ~155.0 | ~155.0 | |

| Cyclohexane Ring | |||

| CH-N | ~52.0 - 56.0 | ~55.0 - 59.0 | |

| CH-C=O | ~45.0 - 49.0 | ~48.0 - 52.0 | |

| CH₂ | ~20.0 - 35.0 | ~20.0 - 35.0 | |

| Carboxylic Acid | |||

| C=O (acid) | ~175.0 - 180.0 | ~175.0 - 180.0 |

Note: Expected values are based on typical ranges for similar Boc-protected amino acids and may vary depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data of this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad | Very broad due to hydrogen bonding. |

| N-H stretch (Amine) | 3400 - 3300 | Medium | May be obscured by the broad O-H stretch. |

| C-H stretch (Aliphatic) | 3000 - 2850 | Strong | From the cyclohexane and Boc groups. |

| C=O stretch (Carboxylic Acid) | 1720 - 1700 | Strong | |

| C=O stretch (Carbamate - Boc) | 1700 - 1680 | Strong | |

| N-H bend (Amine) | 1650 - 1580 | Medium | |

| C-O stretch | 1250 - 1000 | Strong | From the carboxylic acid and carbamate groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for this type of compound.

Table 4: Mass Spectrometric Data of this compound

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 244.15 | Protonated molecule (Molecular Weight = 243.30 g/mol ). |

| [M+Na]⁺ | 266.13 | Sodiated adduct. |

| [M-H]⁻ | 242.14 | Deprotonated molecule. |

| [M-Boc+H]⁺ | 144.10 | Loss of the Boc group (100 Da). |

| [M-C₄H₈+H]⁺ | 188.10 | Loss of isobutylene from the Boc group. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent may affect chemical shifts.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-14 ppm

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-200 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Data Format: Transmittance or Absorbance

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.

Instrument Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3-5 kV

-

Cone Voltage: 20-40 V

-

Desolvation Gas (N₂) Flow: 500-800 L/hr

-

Desolvation Temperature: 250-400 °C

-

Mass Range: m/z 50-500

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-20 µL/min.

-

Acquire the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis.

This guide serves as a foundational resource for professionals working with this compound. For unambiguous stereochemical assignment, advanced NMR techniques (e.g., NOESY, ROESY) and comparison with authenticated standards are recommended.

Technical Guide: Crystal Structure of cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. Due to the absence of publicly available crystallographic data for the corresponding cis-2-amino-1-cyclohexanecarboxylic acid isomer, this document presents a detailed examination of the cis-3-isomer as a structurally related analogue. The information contained herein, including precise molecular dimensions, intermolecular interactions, and experimental protocols, serves as a valuable resource for researchers in medicinal chemistry, materials science, and drug development. The compound, a derivative of γ-aminobutyric acid (GABA), crystallizes in the triclinic space group P1 with two molecules in the asymmetric unit. The crystal structure is characterized by a network of intermolecular N—H···O and O—H···O hydrogen bonds, which form one-dimensional strands along the crystallographic b-axis. An intramolecular N—H···O hydrogen bond is also observed, contributing to the conformational stability of the molecule.

Crystallographic Data

The crystal structure of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid was determined by single-crystal X-ray diffraction. A summary of the crystal data and structure refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₂H₂₁NO₄ |

| Formula Weight | 243.30 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.854 (1) |

| b (Å) | 10.000 (2) |

| c (Å) | 23.014 (5) |

| α (°) | 85.64 (2) |

| β (°) | 88.68 (2) |

| γ (°) | 88.51 (2) |

| Volume (ų) | 1342.6 (4) |

| Z | 4 |

| Temperature (K) | 296 (2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (Mg m⁻³) | 1.204 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 528 |

| Crystal Size (mm) | 0.56 × 0.46 × 0.20 |

| θ range for data collection (°) | 4.1 to 13.9 |

| Reflections collected | 5514 |

| Independent reflections | 4822 |

| R_int | 0.017 |

| Data / restraints / parameters | 4822 / 0 / 325 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.096, wR₂ = 0.131 |

Experimental Protocols

Synthesis and Crystallization

cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid was synthesized from 3-aminobenzoic acid.[1] The identity of the resulting compound was confirmed using NMR and IR spectroscopy.[1] Single crystals suitable for X-ray diffraction were obtained from an ethyl acetate solution by slow evaporation of the solvent.[1]

X-ray Data Collection and Structure Refinement

A colorless block-shaped crystal was used for data collection on a Bruker SMART 1K area-detector diffractometer.[1] The data were collected at 296(2) K using Mo Kα radiation.[1] A multi-scan absorption correction was applied using SADABS.[1]

The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms bonded to carbon and oxygen were placed in geometrically calculated positions and treated as riding on their parent atoms. The hydrogen atoms attached to the nitrogen atoms were located in a difference Fourier map and their N-H distances were initially restrained to 0.86 Å.[1]

Molecular and Crystal Structure

The asymmetric unit of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid contains two independent molecules.[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds. O—H···O hydrogen bonds lead to the formation of eight-membered rings, described by the graph-set notation R²₂(8).[1] Additionally, N—H···O hydrogen bonds create one-dimensional strands that extend along the crystallographic b-axis.[1] An intramolecular N—H···O hydrogen bond is also present in the structure.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the crystal structure.

Caption: Experimental workflow from synthesis to structural analysis.

Intermolecular Interactions

The diagram below provides a simplified representation of the key hydrogen bonding interactions that stabilize the crystal lattice.

Caption: Simplified diagram of hydrogen bonding interactions.

References

Conformational Landscape of Boc-2-Aminocyclohexanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-aminocyclohexanecarboxylic acid (Boc-ACHC) derivatives are valuable building blocks in medicinal chemistry and peptide design. The constrained cyclic backbone of these non-natural amino acids imparts specific conformational preferences that can be exploited to create peptides and peptidomimetics with enhanced stability, receptor affinity, and biological activity. Understanding the conformational landscape of both the cis and trans isomers is crucial for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the conformational properties of these derivatives, integrating experimental data with computational modeling to offer a comprehensive overview for researchers in the field.

Conformational Analysis of trans-Boc-2-Aminocyclohexanecarboxylic Acid

The solid-state conformation of the trans-isomer has been elucidated through X-ray crystallography of its oligomers.[1] In these structures, the individual trans-Boc-ACHC units adopt a well-defined chair conformation.

Solid-State Conformation

The cyclohexane ring of trans-Boc-ACHC in the crystalline state of its oligomers consistently shows a chair conformation with both the Boc-amino and the carboxylic acid groups in equatorial positions.[1] This arrangement minimizes steric strain and is the energetically preferred conformation in the solid state.

Table 1: Selected Torsional Angles for the trans-Boc-2-Aminocyclohexanecarboxylic Acid Monomer Unit in the Solid State (from Oligomer Crystal Structure) [1]

| Dihedral Angle | Value (°) |

| C1-C2-C3-C4 | -55.9 |

| C2-C3-C4-C5 | 55.1 |

| C3-C4-C5-C6 | -55.2 |

| C4-C5-C6-C1 | 56.0 |

| C5-C6-C1-C2 | -56.5 |

| C6-C1-C2-C3 | 56.4 |

| N-C2-C1-C(O) | -178.1 |

Note: The data is derived from the crystal structure of oligomers of trans-2-aminocyclohexanecarboxylic acid and represents the conformation of a monomeric unit within that structure.[1]

Conformational Analysis of cis-Boc-2-Aminocyclohexanecarboxylic Acid

Direct experimental data on the monomeric conformation of cis-Boc-ACHC is less readily available. However, computational modeling provides significant insights into its likely conformational preferences. In the cis isomer, the substituents are on the same side of the cyclohexane ring, leading to a different conformational equilibrium compared to the trans isomer. The two primary chair conformations involve either an axial-equatorial (a,e) or an equatorial-axial (e,a) arrangement of the Boc-amino and carboxylic acid groups.

Due to steric hindrance, the bulky Boc group strongly disfavors an axial position. Therefore, the conformation where the Boc-amino group is equatorial and the carboxylic acid group is axial is predicted to be the most stable.

Computational Analysis: Relative Conformational Energies

To quantify the energetic differences between the possible conformers of both cis and trans isomers, Density Functional Theory (DFT) calculations are a powerful tool. Based on methodologies applied to similar cyclic amino acid derivatives, the relative energies of the conformers can be estimated.

Table 2: Calculated Relative Energies of Boc-2-Aminocyclohexanecarboxylic Acid Conformers

| Isomer | Conformer | Substituent Orientations (Boc-NH, COOH) | Relative Energy (kcal/mol) |

| trans | Chair | (e,e) | 0 (most stable) |

| Chair | (a,a) | > 5.0 | |

| cis | Chair | (e,a) | 0 (most stable) |

| Chair | (a,e) | ~2.5 - 4.0 |

Note: These are estimated values based on computational studies of similar substituted cyclohexanes. The energy of the diaxial trans conformer is significantly higher due to severe 1,3-diaxial interactions.

NMR Spectroscopy and Karplus Relationship

NMR spectroscopy is a key technique for studying the conformation of molecules in solution. Vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

For the trans-diequatorial conformer, the coupling constants between adjacent axial and equatorial protons (Jax-eq) and between adjacent equatorial protons (Jeq-eq) are typically small (2-5 Hz), while the coupling between adjacent axial protons (Jax-ax) is large (10-13 Hz). For the cis-isomer, the predicted stable (e,a) conformer would exhibit a mix of these coupling constant values, which can be used to confirm the predominant conformation in solution.

Table 3: Predicted ³JHH Coupling Constants for the Most Stable Conformers of Boc-ACHC Derivatives

| Isomer | Conformer | Coupled Protons | Predicted Dihedral Angle (°) | Predicted ³JHH (Hz) |

| trans | (e,e) Chair | H1a-H2a | ~180 | 10 - 13 |

| H1a-H6a | ~180 | 10 - 13 | ||

| H1a-H6e | ~60 | 2 - 5 | ||

| cis | (e,a) Chair | H1e-H2a | ~60 | 2 - 5 |

| H1e-H6a | ~60 | 2 - 5 | ||

| H1e-H6e | ~60 | 2 - 5 |

Note: These are idealized values based on the Karplus relationship for a chair conformation. Actual values may vary depending on solvent and temperature.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

-

Sample Preparation : Dissolve 5-10 mg of the Boc-ACHC derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns.

-

Perform two-dimensional experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to assign protons to their attached carbons.

-

Measure the ³JHH coupling constants from the high-resolution 1D ¹H spectrum.

-

-

Data Analysis :

-

Assign all proton and carbon signals.

-

Extract the values of the vicinal coupling constants for the cyclohexane ring protons.

-

Use the Karplus equation to correlate the observed ³JHH values with dihedral angles to determine the predominant chair conformation and the orientation of the substituents.

-

Single-Crystal X-ray Diffraction

-

Crystallization : Grow single crystals of the Boc-ACHC derivative suitable for X-ray diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol/water).

-

Data Collection :

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement :

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the atomic coordinates and thermal parameters to obtain the final, accurate molecular structure.

-

-

Data Analysis :

-

Extract bond lengths, bond angles, and torsional angles from the refined crystal structure to define the solid-state conformation.

-

Visualizations

Caption: Experimental workflow for the conformational analysis of Boc-ACHC derivatives.

Caption: Conformational equilibrium of cis and trans Boc-ACHC isomers.

Conclusion

The conformational analysis of cis- and trans-Boc-2-aminocyclohexanecarboxylic acid derivatives reveals distinct and predictable structural preferences. The trans-isomer predominantly adopts a diequatorial chair conformation in both the solid state and likely in solution.[1] The cis-isomer is expected to exist primarily in a chair conformation with an equatorial Boc-amino group and an axial carboxylic acid group to minimize steric interactions. These conformational biases, quantifiable through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, are fundamental to their application in the design of conformationally constrained peptides and peptidomimetics. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize these valuable building blocks in drug discovery and development.

References

The Influence of Boc-2-amino-1-cyclohexanecarboxylic Acid on Peptide Biological Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a well-established strategy in medicinal chemistry to enhance conformational stability, proteolytic resistance, and biological activity. Among these, Boc-2-amino-1-cyclohexanecarboxylic acid (Boc-Achxa) has emerged as a valuable building block for constraining peptide backbones and mimicking turn structures, thereby influencing their interaction with biological targets. This technical guide provides an in-depth overview of the biological activities of peptides containing Boc-Achxa, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Quantitative Biological Activity Data

The biological activity of peptides incorporating cyclic amino acid residues is often evaluated across various therapeutic areas, including antimicrobial, enzyme inhibitory, and receptor binding applications. The following table summarizes the quantitative data for a synthetic antimicrobial peptide containing 1-aminocyclohexane carboxylic acid (A6c), a closely related analogue to 2-amino-1-cyclohexanecarboxylic acid.

| Peptide Sequence | Target Organism | Biological Activity (MIC, µM) |

| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Staphylococcus aureus | 10.9 - 21.7 |

| Acinetobacter baumannii | 10.9 - 21.7 | |

| Klebsiella pneumoniae | 10.9 - 43.0 | |

| Pseudomonas aeruginosa | 21.7 - 43.0 | |

| Enterobacter aerogenes | 10.9 - 21.7 | |

| Enterococcus faecium | 10.9 - 21.7 |

Data extracted from a study on a synthetic antimicrobial peptide containing 1-aminocyclohexane carboxylic acid (A6c)[1].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological findings. Below are representative protocols for key experiments used to evaluate the biological activity of synthetic peptides.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a peptide against bacterial strains using the broth microdilution method.

1. Materials and Reagents:

-

Test peptide

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

2. Procedure:

-

Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile deionized water or DMSO).

-

In a 96-well plate, perform a serial two-fold dilution of the peptide stock solution with MHB to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Include positive controls (bacteria in MHB without peptide) and negative controls (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay: IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a peptide against a target enzyme using a fluorogenic substrate.[2]

1. Materials and Reagents:

-

Purified target enzyme (e.g., a protease or kinase)

-

Fluorogenic enzyme substrate

-

Synthesized peptide inhibitor

-

Assay buffer (specific to the enzyme)

-

96-well black microplates

-

Fluorescence microplate reader

2. Procedure:

-

Prepare a serial dilution of the peptide inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and the inhibitor dilutions.

-

Include controls with no inhibitor (maximum enzyme activity) and no enzyme (background fluorescence).

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Receptor-Ligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a peptide for a specific receptor.[3]

1. Materials and Reagents:

-

Cell membranes or purified receptor

-

Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

-

Unlabeled test peptide

-

Binding buffer

-

Filter plates or scintillation vials

-

Scintillation counter or fluorescence detector

2. Procedure:

-

Prepare serial dilutions of the unlabeled test peptide.

-

In a multi-well plate, combine the cell membranes or purified receptor, a fixed concentration of the labeled ligand, and the different concentrations of the unlabeled test peptide in the binding buffer.

-

Include wells for total binding (labeled ligand and receptor only) and non-specific binding (labeled ligand, receptor, and a high concentration of an unlabeled known ligand).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free labeled ligand using filtration.

-

Quantify the amount of bound labeled ligand.

-

Calculate the percentage of specific binding at each concentration of the test peptide.

-

Plot the percentage of specific binding against the logarithm of the test peptide concentration and fit the data to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Visualizing Workflows and Pathways

Understanding the experimental process and the potential mechanisms of action is facilitated by clear visual representations.

References

- 1. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

The Advent of Controlled Peptide Synthesis: A Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of the tert-butoxycarbonyl (Boc) protecting group in the mid-20th century marked a pivotal moment in the history of chemical synthesis, transforming the art of peptide synthesis from a formidable challenge into a systematic and reproducible discipline. This innovation, coupled with the groundbreaking solid-phase methodology developed by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry, laid the groundwork for the routine synthesis of complex peptides that are indispensable in biochemistry, pharmacology, and medicine.[1][2][3] This technical guide provides an in-depth exploration of the discovery, core principles, and practical application of Boc-protected amino acids in peptide synthesis. It offers detailed experimental protocols for key procedures, quantitative data to inform optimization, and a comparative analysis against the now more prevalent Fmoc strategy, providing a comprehensive resource for professionals in the field.

A Historical Perspective: The Dawn of a New Era

The quest to synthesize peptides of defined sequences was a significant challenge for early 20th-century chemists. The major hurdle lay in preventing the uncontrolled polymerization of amino acids and directing the formation of the correct peptide bond. The solution to this was the concept of "protecting groups" – temporary modifications to the reactive amino and carboxyl groups to guide the reaction.

A significant breakthrough occurred in 1957 when the tert-butoxycarbonyl (Boc) group was independently described by Louis A. Carpino and by George W. Anderson and Arthur C. McGregor as a protecting group for the α-amino function of amino acids.[1] The true revolutionary potential of the Boc group was unlocked by R. Bruce Merrifield in the early 1960s.[2] By attaching the C-terminal amino acid to an insoluble polymer support (the "solid phase"), he devised a cyclical process of deprotection and coupling that dramatically simplified the synthesis.[3] This solid-phase peptide synthesis (SPPS) methodology, using Boc-protected amino acids, eliminated the need for tedious purification of intermediates and allowed for the use of excess reagents to drive reactions to completion, resulting in a remarkable increase in efficiency and yield.[3]

Key Milestones in the Development of Boc-SPPS

| Year | Milestone | Significance |

| 1957 | Independent description of the Boc protecting group by Carpino and by Anderson & McGregor.[1] | Provided a new acid-labile protecting group for α-amino functions. |

| 1963 | R. Bruce Merrifield develops solid-phase peptide synthesis (SPPS) using Boc-amino acids.[1][4] | Revolutionized peptide synthesis by immobilizing the growing peptide chain on a solid support, simplifying purification and enabling automation.[3] |

| 1964 | Merrifield reports the synthesis of the nonapeptide bradykinin using Boc-SPPS.[5][6] | Demonstrated the power and utility of the new methodology for synthesizing biologically active peptides. |

| 1967 | Sakakibara introduces hydrogen fluoride (HF) for the final cleavage step.[1][4] | Provided a reliable method for cleaving the completed peptide from the resin and removing side-chain protecting groups. |

| 1970 | Pietta and Marshall introduce the benzhydrylamine (BHA) resin.[4] | Enabled the direct synthesis of peptide amides using Boc-SPPS. |

The Chemistry of the Boc Protecting Group

The utility of the Boc group is rooted in its unique chemical properties. It is stable to a wide range of reagents and reaction conditions, yet it can be readily and selectively removed under moderately acidic conditions. This "graduated acid lability" is the cornerstone of the Boc/Bzl (benzyl) strategy in SPPS, where the temporary Nα-Boc protection is removed at each cycle with an acid like trifluoroacetic acid (TFA), while the more acid-stable benzyl-based side-chain protecting groups and the resin linkage remain intact until the final, harsh acid cleavage step.[7][8]

Protection of Amino Acids

The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the anhydride.

Diagram: Mechanism of Boc Protection

References

- 1. peptide.com [peptide.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. SOLID-PHASE PEPTIDE SYNTHESIS. 3. AN IMPROVED SYNTHESIS OF BRADYKININ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. biosynth.com [biosynth.com]

An In-depth Technical Guide to Boc-2-amino-1-cyclohexanecarboxylic Acid: Suppliers, Commercial Availability, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-2-amino-1-cyclohexanecarboxylic acid, a crucial building block in medicinal chemistry and peptide science. We delve into its commercial availability, offering a detailed comparison of suppliers. Furthermore, this guide presents detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS) and discusses its relevance in the development of therapeutics targeting key signaling pathways.

Commercial Availability and Supplier Matrix

This compound is commercially available in various isomeric forms, including cis, trans, and specific enantiomers. The choice of isomer is critical for controlling the stereochemistry and, consequently, the biological activity of the final peptide or small molecule. Below is a summary of major suppliers and the available isomers.

| Supplier | Isomer(s) Available | Purity | Available Quantities |

| Chem-Impex | (1S,2R), (1R,2R), trans | ≥97% (Assay), ≥98% (HPLC), ≥99% (HPLC) | Gram to bulk |

| ChemicalBook | (1S,2S), (1R,2R) | Varies by supplier | 50mg to 5g |

| AK Scientific | (1S,2S) | Not specified | 1g, 5g |

| Ambeed | (1S,2S) | Not specified | 100mg, 250mg, 1g |

| Matrix Scientific | Boc-(+/-)-trans | Not specified | Not specified |

| BOC Sciences | (1R,2R) | ≥98% (HPLC) | Inquire for details |

| Fisher Scientific | trans | 97% | 5g |

Applications in Drug Discovery and Signaling Pathways

The rigid cyclohexane scaffold of this compound makes it a valuable component in the design of peptidomimetics and other constrained molecules. This conformational restriction can enhance binding affinity, selectivity, and metabolic stability of drug candidates.

One notable application is in the synthesis of Janus kinase (JAK) inhibitors .[1][2] JAKs are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. The incorporation of cyclic amino acids like this compound can provide the necessary structural constraints to achieve potent and selective inhibition of specific JAK isoforms.

Furthermore, this class of amino acids holds potential in the development of ligands for G-protein coupled receptors (GPCRs) . GPCRs are the largest family of membrane receptors and are targets for a significant portion of modern drugs.[3][4][5][6] The design of GPCR ligands with specific agonist, antagonist, or allosteric modulating properties often relies on the precise positioning of functional groups in three-dimensional space. The defined stereochemistry of this compound isomers can be exploited to create ligands with high affinity and selectivity for specific GPCR subtypes.

Below is a simplified representation of the JAK-STAT signaling pathway, a key target for inhibitors synthesized using this compound.

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols: A Guide to Boc-SPPS

This compound is primarily utilized in Boc-based solid-phase peptide synthesis (Boc-SPPS). The following sections provide detailed protocols for the key steps involved.

Boc Protection of the Amino Acid

If starting from the unprotected amino acid, the amine group must first be protected with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

2-amino-1-cyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1N Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Saturated sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of 1,4-dioxane and 1N NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add Boc₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the 1,4-dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the Boc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.

Caption: General workflow for one cycle of Boc-SPPS.

Detailed Coupling Protocol

Materials:

-

Boc-protected peptide-resin (with a free N-terminal amine)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure (using HBTU/DIPEA):

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve 2-4 equivalents of this compound and 2-4 equivalents of HBTU in DMF.

-

Add 4-8 equivalents of DIPEA to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-4 hours.

-

Monitor the reaction completion using a Kaiser test. If the test is positive, a second coupling may be necessary.

-

Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Boc Deprotection Protocol

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

-

Filter and repeat the 50% TFA/DCM treatment for an additional 20-25 minutes.

-

Wash the resin thoroughly with DCM (3x).

Cleavage from Resin and Final Deprotection

Materials:

-

Fully synthesized peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, thioanisole)

-

Diethyl ether (cold)

Procedure (using HF): Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.

-

Place the dried peptide-resin in a reaction vessel of an HF apparatus.

-

Add scavengers to the vessel.

-

Cool the vessel in a dry ice/acetone bath.

-

Distill HF into the reaction vessel.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Remove the HF by vacuum.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration and dry under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient of increasing mobile phase B.

-

Detection: UV at 214 nm and 280 nm.

The purified peptide should be characterized by mass spectrometry (to confirm the molecular weight) and, if necessary, by NMR spectroscopy or amino acid analysis to confirm the sequence and structure.

Safety and Handling

This compound is generally considered a non-hazardous substance.[7] However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

-

Disposal: Dispose of in accordance with local regulations.

The reagents used in peptide synthesis, particularly TFA and HF, are highly corrosive and toxic. Always handle these chemicals in a fume hood with appropriate PPE.

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and peptide chemistry. Its conformational rigidity and well-defined stereochemistry offer a powerful tool for designing molecules with enhanced biological properties. A variety of isomers are commercially available from several suppliers, and established protocols for its incorporation into peptides via Boc-SPPS are well-documented. With a proper understanding of its applications and handling requirements, this compound can significantly contribute to the development of novel therapeutics.

References

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 3. A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new GPCR ligands to illuminate new biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to the Safety and Handling of Boc-2-amino-1-cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Boc-2-amino-1-cyclohexanecarboxylic acid and related compounds. Due to the limited availability of data for the specific molecule, this document consolidates safety information from structurally similar compounds, including various isomers of Boc-aminocyclohexanecarboxylic acid and cyclohexanecarboxylic acid itself. The provided experimental protocols are representative of the synthesis and handling of Boc-protected amino acids.

Chemical Identification and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |

| Molecular Weight | 243.30 g/mol | [1][2] |

| Appearance | White solid / crystals | [2][3] |

| Melting Point | Not available for the specific isomer. Related compounds range from 116-120°C to 175-177°C. | [4][5] |

| Solubility | Expected to be soluble in organic solvents. | [6] |

| Storage Temperature | Store at 0-8 °C in a cool, dry place. | [4] |

Hazard Identification and Safety Precautions

This compound and its analogs are generally classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][8][9]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] |

| P264 | Wash skin thoroughly after handling.[7] | |

| P271 | Use only outdoors or in a well-ventilated area.[7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7][8] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[7] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[7] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[7][10] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[7][8] |

| P405 | Store locked up.[7][8] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[7][10] |

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid ingestion and inhalation.[3]

-

Minimize dust generation and accumulation.[7]

-

Use only with adequate ventilation.[7]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke when using this product.[10]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store long-term in a cool, dry place.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety glasses or goggles. Ensure eyewash stations are readily available. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[7] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[7] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[7] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately. |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general procedure for the Boc protection of an amino acid can be outlined. The following is a representative protocol based on established methods for Boc protection.[11][12]

Protocol: Boc Protection of 2-Aminocyclohexanecarboxylic Acid

Materials:

-

2-Aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the 2-aminocyclohexanecarboxylic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[12]

-

At room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution with stirring.[12]

-

Continue stirring the mixture for 2-12 hours. The reaction progress can be monitored by TLC.[11]

-

Once the reaction is complete, dilute the mixture with water.[12]

-

Extract the aqueous mixture twice with ethyl acetate to remove unreacted Boc₂O and byproducts.[12]

-

Acidify the aqueous layer with a 5% citric acid solution to a pH of approximately 3-4.

-

Extract the acidified aqueous layer three times with ethyl acetate.[12]

-

Combine the organic layers, dry over sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound.[12]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane:ethyl acetate.[12]

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the handling and synthesis of Boc-protected amino acids.

Caption: General laboratory workflow for handling chemical reagents.

Caption: Conceptual workflow for a Boc protection reaction.

References

- 1. Buy 1-(Boc-amino)cyclohexanecarboxylic acid | 115951-16-1 [smolecule.com]

- 2. trans-4-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 53292-89-0 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Cyclohexanecarboxylic acid 98 98-89-5 [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. synerzine.com [synerzine.com]

- 9. phytotechlab.com [phytotechlab.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. peptide.com [peptide.com]

Methodological & Application

Application Notes: Protocol for Boc Protection of 2-Aminocyclohexanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in peptide synthesis and the development of pharmaceutical compounds.[1][2] The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in various reaction conditions and its facile removal under moderately acidic conditions.[3][4][5] The reagent typically used for this protection is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[4][6]

This document provides a detailed protocol for the N-Boc protection of 2-aminocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry.[7] The procedure involves the reaction of the amino group with Boc anhydride in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the Boc anhydride.[3][5]

Reaction and Mechanism

The overall reaction is as follows:

2-Aminocyclohexanecarboxylic Acid + (Boc)₂O --(Base)--> Boc-2-aminocyclohexanecarboxylic Acid + t-BuOH + CO₂

The amine acts as a nucleophile, attacking a carbonyl group of the Boc anhydride.[5] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, along with tert-butanol and carbon dioxide as byproducts.[3]

Comparative Data on Reaction Conditions

The Boc protection of amines can be performed under various conditions. The choice of solvent and base can influence reaction time and yield. Below is a summary of common conditions reported for Boc protection of amino acids and other amines.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Substrate | Amino Acid | Amine | Amine | Amine |

| Reagent | (Boc)₂O | (Boc)₂O | BOC-ON | (Boc)₂O |

| Base | Triethylamine (TEA) | Sodium Bicarbonate (NaHCO₃) | Triethylamine (TEA) | 4-(DMAP) |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | 1:1 Dioxane/Water | Acetonitrile |

| Temperature | 0 °C to Room Temp | Room Temperature | Room Temperature | Room Temperature |

| Reaction Time | 1 - 12 hours | Overnight | ~3 hours | 12 hours |

| Typical Yield | High (e.g., 89-100%) | High | Excellent | High |

| Reference | [1][3][8] | [4][8] | [9] | [1][4] |

Experimental Protocol: Boc Protection of 2-Aminocyclohexanecarboxylic Acid

This protocol describes a general and robust method for the Boc protection of 2-aminocyclohexanecarboxylic acid using di-tert-butyl dicarbonate and a base in a suitable solvent.

Materials and Reagents

-

2-Aminocyclohexanecarboxylic acid (cis/trans mixture or a pure isomer)

-

Di-tert-butyl dicarbonate ((Boc)₂O)[4]

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) or 5% Citric Acid solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

pH paper or pH meter

Procedure

-

Dissolution: In a round-bottom flask, dissolve 2-aminocyclohexanecarboxylic acid (1.0 equiv.) in anhydrous Tetrahydrofuran (THF). If the amino acid has low solubility, a co-solvent like water may be added to form a suspension or solution.

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Add the base (e.g., Triethylamine, 1.1 - 1.5 equiv.) dropwise while stirring.[3][9] If using an aqueous system, a base like sodium bicarbonate can be used.[4]

-

Boc Anhydride Addition: To the stirred mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in THF dropwise. The reaction is exothermic and may produce carbon dioxide gas, so ensure the system is not closed.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-12 hours or overnight.[1][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[8]

-

Solvent Removal: Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous mixture to a separatory funnel. If the product is soluble in water, acidify the aqueous layer to a pH of approximately 3-4 using 1 M HCl or 5% citric acid solution.[9] Extract the aqueous layer three times with ethyl acetate.[8][9]

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl (if a basic workup was used), water, and finally with brine.[1][8]

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Boc-2-aminocyclohexanecarboxylic acid.[1][8][9]

-

Purification: The crude product is often pure enough for subsequent steps. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[1][9]

Safety Precautions

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid inhalation and contact with skin.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

-

Organic solvents like THF and ethyl acetate are flammable. Keep away from ignition sources.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Boc protection of 2-aminocyclohexanecarboxylic acid.

References

- 1. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. peptide.com [peptide.com]

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-2-amino-1-cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the non-proteinogenic amino acid, Boc-2-amino-1-cyclohexanecarboxylic acid (Boc-Ach-OH), into peptide chains using solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) chemistry. The inclusion of cyclic amino acids like 2-amino-1-cyclohexanecarboxylic acid can impart unique structural constraints on peptides, influencing their conformation and enhancing their metabolic stability, which is of significant interest in drug design and development.

Introduction

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS.[1] It relies on the acid-labile Boc group for temporary Nα-protection and typically benzyl-based protecting groups for side chains. The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a stronger acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), at the end of the synthesis.[2] The incorporation of sterically hindered amino acids like this compound can present challenges in coupling efficiency, requiring optimized protocols to ensure high yields and purity.

Data Presentation

While specific quantitative data for every possible peptide sequence containing 2-amino-1-cyclohexanecarboxylic acid is sequence-dependent, the following table summarizes expected efficiencies and key parameters for a successful synthesis based on standard Boc-SPPS protocols.

| Parameter | Expected Outcome | Monitoring Method |

| Resin Loading | 0.3 - 1.0 mmol/g | Manufacturer's specification |

| Boc Deprotection Efficiency | >99% | Not routinely monitored per cycle |

| Coupling Efficiency | >99% (may require double coupling) | Kaiser (Ninhydrin) Test |

| Crude Peptide Purity | Sequence-dependent | RP-HPLC |

| Final Peptide Purity | >95% | RP-HPLC and Mass Spectrometry |

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the solid-phase synthesis of a peptide containing this compound. These protocols are suitable for manual synthesis and can be adapted for automated peptide synthesizers.

Materials and Reagents

-